Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate
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Overview
Description
Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate is an organic compound with the molecular formula C17H14ClNO4. It is a derivative of benzoic acid and contains a chloroaniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate typically involves the reaction of 2-chloroaniline with methyl 4-hydroxybenzoate in the presence of a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The chloroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]benzoate
- Methyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzoate
- Methyl 4-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzoate
Uniqueness
Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate is unique due to its specific substitution pattern and the presence of the chloroaniline moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMJYIBHMFAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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